molecular formula C14H21N3O2 B7130299 (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone

(5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone

Cat. No.: B7130299
M. Wt: 263.34 g/mol
InChI Key: OBEOVMONWXPCBN-UHFFFAOYSA-N
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Description

(5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone is a complex organic compound that features a unique combination of functional groups, including an oxazole ring and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the oxazole ring, followed by the introduction of the piperidine and pyrrolidine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxazole ring, using reagents like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-Methyl-1,3-oxazol-4-yl)-(3-piperidin-1-ylpiperidin-1-yl)methanone
  • (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpyrrolidin-1-yl)methanone

Uniqueness

What sets (5-Methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone apart from similar compounds is its specific combination of functional groups, which provides a unique set of chemical properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions.

Properties

IUPAC Name

(5-methyl-1,3-oxazol-4-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-11-13(15-10-19-11)14(18)17-8-4-5-12(9-17)16-6-2-3-7-16/h10,12H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEOVMONWXPCBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CO1)C(=O)N2CCCC(C2)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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